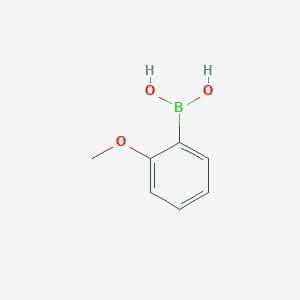

2-Methoxyphenylboronic acid

Descripción general

Descripción

2-Methoxyphenylboronic acid (CAS: 5720-06-9) is an arylboronic acid derivative with the molecular formula C₇H₉BO₃ and a molecular weight of 151.96 g/mol . It is synthesized via Grignard or organolithium reagent reactions with trialkyl borates. For instance, starting from 2-bromoanisole, the Grignard method yields 73% isolated product . Its ortho-methoxy substituent confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and fluorescent coumarins .

Métodos De Preparación

Grignard Reagent-Mediated Borylation

The Grignard reagent approach remains the most widely documented method for synthesizing 2-methoxyphenylboronic acid. This two-step protocol involves the generation of a magnesium intermediate followed by boronation.

Reaction Mechanism and Conditions

In a representative procedure, 2-bromoanisole reacts with activated magnesium in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent. Subsequent addition of triisopropyl borate at -78°C initiates boronation, yielding the target compound after aqueous workup . Critical parameters include:

-

Magnesium activation : Pre-treatment at 90°C under nitrogen ensures reactive surface areas, reducing induction periods .

-

Temperature control : Maintaining -78°C during boronate addition minimizes side reactions such as proto-deboronation .

-

Stoichiometry : A 1:1 molar ratio of 2-bromoanisole to triisopropyl borate achieves optimal conversion .

Table 1: Key Parameters for Grignard-Mediated Synthesis

This method’s robustness is evidenced by consistent replication across studies, though scalability challenges persist due to cryogenic requirements .

Direct Coupling with Trimethyl Borate

An alternative route employing trimethyl borate demonstrates improved handling characteristics for industrial applications.

Synthetic Protocol

In this single-pot methodology, 2-methoxybromobenzene undergoes simultaneous coupling with trimethyl borate in the presence of magnesium turnings. The reaction proceeds via in situ generation of a boron-magnesium complex, which is subsequently hydrolyzed to yield the boronic acid .

Critical advantages include :

-

Reduced cryogenic dependency : Reactions proceed at 40–60°C, enhancing energy efficiency .

-

Simplified workup : Direct filtration after methanol/water recrystallization minimizes solvent consumption .

Table 2: Trimethyl Borate Coupling Conditions

While this method avoids cryogenic steps, the excess boron reagent necessitates careful stoichiometric control to prevent di-borylation byproducts .

Palladium-Catalyzed Cross-Coupling Variations

Emerging methodologies adapt palladium catalysis to enhance regioselectivity, particularly for derivatives with complex substitution patterns.

Catalytic System Optimization

A patent-pending approach employs tetrakis(triphenylphosphine)palladium(0) (1 mol%) with potassium carbonate in dimethyl ether (DME)/water biphasic systems . Although developed for fluoro-substituted analogs, this protocol shows promise for methoxy-bearing substrates through:

-

Enhanced functional group tolerance : Stable performance in the presence of electron-donating groups .

-

Reduced magnesium dependency : Eliminates pyrophoric risks associated with Grignard reagents .

Table 3: Palladium-Catalyzed Borylation Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (1 mol%) | |

| Base | K₂CO₃ (2 equiv) | |

| Solvent | DME/Water (3:1 v/v) | |

| Temperature | 80–100°C | |

| Yield (analog) | 42–48% |

While yields remain moderate, this method’s compatibility with flow chemistry presents compelling scalability advantages .

Industrial-Scale Production Methodologies

Commercial synthesis prioritizes cost-efficiency and safety, often modifying laboratory protocols for kilogram-scale batches.

Continuous Flow Reactor Adaptations

Leading manufacturers employ tubular reactors to execute Grignard formation and boronation in sequence, achieving:

-

Improved heat management : Exothermic magnesium activation is controlled through segmented temperature zones .

-

Reduced solvent volumes : THF recycling rates exceed 90% in closed-loop systems .

Table 4: Industrial Process Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch time | 24–48 h | 8–12 h |

| THF consumption | 80 mL/g product | 15 mL/g product |

| Yield | 69% | 72–75% |

These optimizations derive from advanced process analytical technology (PAT) monitoring of intermediate species .

Comparative Analysis of Synthesis Methods

Table 5: Method Comparison for this compound Synthesis

| Method | Yield | Temp. Range | Scalability | Byproducts |

|---|---|---|---|---|

| Grignard/Triisopropyl | 69% | -78–25°C | Moderate | Magnesium salts |

| Trimethyl Borate | ~60% | 40–60°C | High | Di-borylated |

| Palladium-Catalyzed | 42–48% | 80–100°C | Emerging | Halogenated |

The Grignard method remains preferred for small-scale high-purity applications, while trimethyl borate coupling dominates bulk production. Palladium-based approaches, though lower-yielding, offer superior compatibility with sensitive functional groups .

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

2-Methoxyphenylboronic acid serves as a key substrate in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. Notable examples include:

-

Reaction with 4'-Bromoacetophenone :

Using Pd(OAc)₂ and a phenylphosphinacalixfuran ligand in water at reflux, this compound couples with 4'-bromoacetophenone to yield the biaryl product in 72% yield (Table 1, Entry 18) . -

Heterocyclic Coupling :

The compound reacts with 2-bromothiophene under similar conditions, producing heterocyclic biaryl products in 61% yield (Table 1, Entry 5) .

Key Catalytic Systems :

| Catalyst System | Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂ + phenylphosphinacalixfuran | K₃PO₄·3H₂O | Water | Reflux | 72 | |

| Pd(PPh₃)₂Cl₂ | NaHCO₃ | THF | Reflux | 85–90 |

Substrate Scope and Electronic Effects

The reactivity of this compound varies with the electronic nature of coupling partners:

-

Electron-Deficient Aryl Halides :

Reactions with aryl bromides bearing –NO₂, –CHO, or –COCH₃ groups proceed efficiently, yielding products in 85–95% yields (Table 1, Entries 2–4) . -

Electron-Rich Aryl Halides :

Coupling with –OCH₃ or –CH₃-substituted aryl bromides achieves moderate to high yields (60–90% ) (Table 1, Entries 8–16) . -

Steric Challenges :

Despite steric hindrance at the ortho position, reactions with hindered aryl bromides (e.g., 4'-bromoacetophenone) remain effective, yielding 72% (Table 1, Entry 18) .

Reaction Optimization and Conditions

Optimal conditions for high yields involve:

Degradation Considerations :

Prolonged reaction times or strongly basic conditions (pH > 10) may lead to boronic acid protodeboronation, reducing yields .

Comparative Reactivity

| Boronic Acid | Reaction Partner | Catalyst | Yield (%) |

|---|---|---|---|

| This compound | 4'-Bromoacetophenone | Pd(OAc)₂ | 72 |

| 4-Methoxyphenylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ | 80 |

| 5-Fluoro-2-methoxyphenylboronic acid | Aryl bromides | Pd(OAc)₂ | 61–90 |

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-methoxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of a boronic acid with an aryl or vinyl halide, facilitated by a palladium catalyst. The process is crucial for synthesizing biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling Using this compound

| Parameter | Details |

|---|---|

| Catalyst | Palladium(0) complex |

| Base | Potassium carbonate |

| Solvent | Tetrahydrofuran or water |

| Temperature | Room temperature |

| Reaction Time | Several hours |

Recent studies have highlighted the efficiency of this compound in forming biaryl structures under mild conditions, making it a preferred choice in synthetic organic chemistry .

Pharmaceutical Applications

Drug Development

The unique reactivity of this compound has led to its exploration in drug development. It has been utilized as a building block for synthesizing various biologically active compounds. For instance, it has been incorporated into the synthesis of inhibitors targeting specific enzymes involved in cancer progression .

Case Study: Inhibitors of Proteasome Activity

Research has demonstrated that derivatives of this compound can inhibit proteasome activity, which is critical for cancer cell survival. These compounds have shown promise as potential anticancer agents due to their ability to disrupt cellular processes essential for tumor growth .

Agricultural Applications

Pesticide Development

The compound is also being investigated for its role in developing new pesticides. Its effectiveness as a coupling agent allows for the synthesis of novel agrochemicals that can target specific pests while minimizing environmental impact .

Material Science

Advanced Materials Synthesis

In materials science, this compound serves as a precursor for synthesizing advanced materials, including polymers and electronic components. Its ability to form stable covalent bonds makes it suitable for creating materials with tailored properties .

Recent studies have suggested that boronic acids, including this compound, exhibit antimicrobial properties. This has opened avenues for research into their use as antibacterial agents against various pathogens.

Table 2: Antimicrobial Activity of Related Boronic Acids

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. cereus |

|---|---|---|

| This compound | TBD | TBD |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 50 | 25 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 50 |

These findings suggest that further exploration of this compound's derivatives could yield promising candidates for therapeutic use against bacterial infections .

Mecanismo De Acción

El mecanismo de acción del ácido 2-metoxifenilborónico en el acoplamiento Suzuki-Miyaura implica varios pasos clave:

Adición oxidativa: El catalizador de paladio se inserta en el enlace carbono-halógeno del haluro de arilo.

Transmetalación: El grupo arilo del ácido borónico se transfiere al complejo de paladio.

Eliminación reductiva: Se forma el producto acoplado y se regenera el catalizador de paladio.

Este mecanismo asegura la formación eficiente de enlaces carbono-carbono, lo que hace que el compuesto sea valioso en la química sintética .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The position of the methoxy group significantly influences physical and chemical properties. Key comparisons include:

- Ortho vs. Para Methoxy Groups : The ortho isomer exhibits a lower melting point (99°C vs. 202°C for the para isomer), attributed to reduced crystallinity due to steric hindrance .

- Hydrogen Bonding : The ortho-methoxy group forms a stronger intramolecular hydrogen bond with the boronic acid moiety (EELint = 29.3 kJ/mol), enhancing stability compared to analogs like trifluoromethoxy-substituted boronic acids .

Reactivity in Suzuki-Miyaura Couplings

This compound is widely used in cross-coupling reactions. Key findings include:

Transmetalation Efficiency

- In competition experiments with phenylboronic acid, this compound showed comparable transmetalation rates when reacted with 4-chloroanisole, indicating minimal steric/electronic hindrance under optimized conditions .

Reaction Yields

- Coupling with Bromo-β-picoline : Using Pd(PPh₃)₂Cl₂ in DMF/MeOH with K₃PO₄, the reaction achieved 61% yield, outperforming its pinacol ester counterpart (Table 2, Entry 8 ).

- Fluorescent Coumarin Synthesis : Reaction with methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate yielded 83% product under Pd catalysis .

Stability and Handling

- DABO Complexation : this compound forms equilibrium mixtures with DABO boronates, suggesting reversible binding that stabilizes the boronic acid for specific applications .

- Deboronation Resistance : Unlike polyfluorophenylboronic acids, it resists deboronation under standard coupling conditions, likely due to the stabilizing ortho-methoxy group .

Actividad Biológica

2-Methoxyphenylboronic acid (CAS Number: 5720-06-9) is a significant compound in medicinal chemistry, particularly noted for its biological activities. This article explores its antibacterial properties, potential applications in drug development, and the underlying mechanisms of action.

- Molecular Formula : C₇H₉BO₃

- Molecular Weight : 151.96 g/mol

- Density : 1.2 g/cm³

- Melting Point : 105-110 °C

- Boiling Point : 306.8 °C at 760 mmHg

Antibacterial Activity

Recent studies have highlighted the antibacterial and antibiofilm activities of various boronic acids, including this compound. Research indicates that compounds like 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) exhibit significant antibacterial effects against Vibrio species, which are known to cause foodborne illnesses.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for selected boronic acids against Vibrio parahaemolyticus and Vibrio harveyi:

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | >500 | Not specified |

| 3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid (FIPBA) | 100 | 24.1 |

| Control (No treatment) | >500 | - |

DIMPBA has shown a remarkable ability to inhibit biofilm formation, which is crucial in preventing chronic infections associated with biofilms.

The mechanism by which boronic acids exert their antibacterial effects is primarily through the inhibition of bacterial virulence factors. DIMPBA and similar compounds have been shown to reduce motility, hydrophobicity, and indole synthesis in bacteria, thereby hampering their ability to form biofilms and establish infections .

Case Studies

- Antibiofilm Properties : A study evaluating the efficacy of DIMPBA against biofilms formed by Vibrio parahaemolyticus revealed that at a concentration of 100 µg/mL, it significantly reduced biofilm biomass and inhibited virulence factor expression .

- Pharmacological Characterization : In another investigation, this compound was used as a substrate in Suzuki coupling reactions, demonstrating its utility in synthesizing more complex pharmaceutical compounds . This highlights its role not only as a therapeutic agent but also as a building block in drug development.

Applications in Drug Development

The unique properties of boronic acids make them valuable in various fields:

- Antimicrobial Agents : Their ability to combat resistant bacterial strains positions them as critical candidates for new antibiotics.

- Cancer Therapy : Boronic acids are being explored for their potential in targeting specific cancer pathways due to their ability to interact with biological molecules selectively .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Methoxyphenylboronic acid, and what factors influence yield and purity?

- Answer : A widely used method involves hydrolysis of potassium organotrifluoroborates using Montmorillonite K10 under mild conditions (room temperature, THF/water), achieving yields up to 80% . Alternative routes include Suzuki-Miyaura cross-coupling with DABO boronates, though equilibrium mixtures of boronic acids and DABO complexes require careful isolation . Purity is influenced by solvent choice (THF vs. toluene), reaction time, and post-synthetic purification (e.g., trituration in ethyl acetate) .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what are typical reaction conditions?

- Answer : It acts as a nucleophilic partner, coupling with aryl halides via Pd catalysis. Standard conditions include Pd₂(dba)₃ (0.78 mmol), tri-tert-butylphosphine ligand (1.55 mL, 1 M in toluene), and KF (46.64 mmol) in THF/water at 60°C for 18 hours . For electron-rich substrates, 30 mol% Cu(OAc)₂ may be required to accelerate transmetalation .

Q. What are the solubility characteristics of this compound in common organic solvents, and how do they affect reaction design?

- Answer : Solubility varies by method:

- ESOL : 3.4 mg/mL (0.02 mol/L)

- Ali : 5.03 mg/mL (0.0296 mol/L)

- SILICOS-IT : 3.48 mg/mL (0.0205 mol/L) .

Polar aprotic solvents (e.g., THF) are preferred for homogeneous reactions, while limited solubility in ethers may necessitate biphasic systems.

Q. How can the purity and stability of this compound be assessed, and what storage conditions are recommended?

- Answer : Purity is determined via HPLC and elemental analysis (though carbon percentages may deviate by ~10% due to boronate hydration) . Storage at 0–6°C in inert atmospheres prevents degradation. Avoid prolonged exposure to moisture, which promotes boroxine formation .

Advanced Research Questions

Q. What challenges arise when using this compound in coupling reactions with electron-deficient or ortho-substituted aryl halides, and how can they be mitigated?

- Answer : Ortho-substituted substrates (e.g., 2-chloroanisole) exhibit reduced reactivity due to steric hindrance, requiring ligand optimization. Phosphine ligands like PhCPhos (P5) improve yields to 82% by enhancing Pd coordination . For electron-deficient partners, anhydrous acetone with Na₂CO₃ (5 mol%) minimizes side reactions .

Q. How does the presence of halide ions affect the transmetalation rate of this compound in palladium-catalyzed reactions?

- Answer : Halide ions inhibit transmetalation in the order I⁻ > Br⁻ > Cl⁻. Competitive experiments show that pre-mixing boronic acids with aqueous K₃PO₄ reduces halide interference, ensuring free boronic acid participation .

Q. What strategies are effective in preventing deboronation of this compound under reaction conditions, especially in polyfluorinated systems?

- Answer : Deboronation is prevalent in polyfluorinated systems (e.g., 2,3,6-trifluorophenylboronic acid). Using Pd precatalysts (e.g., palladacycles P1–P7) at lower temperatures (≤60°C) and short reaction times minimizes degradation .

Q. What role does ligand choice play in optimizing palladium-catalyzed reactions involving this compound?

- Answer : Bulky ligands (e.g., tert-BuDavePhos) enhance steric protection of Pd centers, reducing undesired β-hydride elimination. For asymmetric syntheses, Cu(OAc)₂ with chiral ligands enables γ-lactone formation in 62–81% yield .

Application-Focused Questions

Q. What methodologies employ this compound in synthesizing bioactive heterocyclic compounds like β-carbolines or isoflavones?

- Answer : In β-carboline synthesis, Suzuki coupling with 4-iodo-β-carboline-3-carboxamides under Pd catalysis yields 4-aryl derivatives (73% yield) . For isoflavones, THP-protected intermediates undergo alkylation post-coupling to generate derivatives like ARM00, validated by NMR and MS .

Q. How is this compound utilized in biochemical studies, such as carbohydrate-protein binding investigations?

- Answer : Its boronic acid group forms reversible covalent bonds with cis-diols in carbohydrates, enabling studies on lectin binding. Functionalized Fe₃O₄-C-Au microspheres with boronic acid derivatives selectively enrich glycoproteins .

Q. Data Contradictions and Notes

Propiedades

IUPAC Name |

(2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEQGIFOWRQYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370057 | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5720-06-9 | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.